1-Amino-2-methyl-4-(methylthio)butan-2-ol
Description
1-Amino-2-methyl-4-(methylthio)butan-2-ol is a sulfur-containing amino alcohol characterized by a branched carbon chain with hydroxyl (-OH), amino (-NH₂), and methylthio (-SCH₃) functional groups. The methylthio group may enhance lipophilicity, while the amino and hydroxyl groups contribute to hydrogen bonding, influencing solubility and reactivity.
Properties
IUPAC Name |
1-amino-2-methyl-4-methylsulfanylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NOS/c1-6(8,5-7)3-4-9-2/h8H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKODJSHFBDQXRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-methyl-4-(methylthio)butan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2-methyl-4-(methylthio)butan-2-ol with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Oxidation Reactions
The methylthio group undergoes oxidation under various conditions:
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Key Insight : Irradiation generates hydroxyl radicals, leading to S-C bond cleavage and subsequent Strecker degradation of the amino alcohol backbone .
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Structural Impact : Oxidation of the methylthio group reduces hydrophobicity while introducing polar sulfoxide/sulfone moieties.
Nucleophilic Substitution
The hydroxyl and amino groups participate in substitution reactions:
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Notable Example : Mesylation followed by displacement with N-methylpiperazine yields tertiary amines, a pathway validated in β-amino alcohol derivatives .
Condensation and Cyclization
The compound forms cyclic structures under dehydration or catalytic conditions:
| Conditions | Product | Catalyst | Key Byproduct |
|---|---|---|---|
| H₂SO₄ (Δ) | Tetrahydrothiazine derivative | None | H₂O |
| Pd/C (H₂) | Piperidine analog | Hydrogen | NH₃ |
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Mechanism : Intramolecular nucleophilic attack by the amino group on the hydroxyl carbon, facilitated by acid or base .
Strecker Degradation
Under oxidative or thermal stress, the amino alcohol undergoes decomposition:
| Pathway | Volatiles Detected | Instrumentation |
|---|---|---|
| Thermal decomposition (150°C) | Acetaldehyde, NH₃ | GC-MS |
| γ-Irradiation | 2-Propanone, CS₂ | FTIR, NMR |
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Significance : Degradation pathways inform stability assessments for pharmaceutical or industrial applications .
Comparative Reactivity with Analogues
The methylthio group distinguishes its reactivity from similar amino alcohols:
| Compound | Key Reaction Difference | Reactivity Rate (vs Target) |
|---|---|---|
| 4-Amino-2-methylbutan-2-ol | Lacks sulfur-mediated oxidation | 40% slower |
| 2-Amino-1-butanol | No thioether stabilization | 55% slower |
Scientific Research Applications
Chemical Research Applications
Building Block for Organic Synthesis
1-Amino-2-methyl-4-(methylthio)butan-2-ol serves as a fundamental building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations—such as oxidation, reduction, and substitution—makes it an invaluable intermediate in synthetic chemistry.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Sulfoxides, sulfones |
| Reduction | Lithium aluminum hydride, sodium borohydride | Amines, thiols |
| Substitution | Alkyl halides, acyl chlorides | Substituted amino alcohols |
Biological Research Applications
Potential Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Derivatives of amino alcohols have shown significant antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : Compounds similar to this one have been found to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting potential therapeutic applications in treating inflammatory diseases.
- Neuroprotective Properties : Some studies suggest that derivatives could protect neuronal cells from oxidative stress and modulate neurotransmitter levels, which may be beneficial in neurodegenerative disease models.
Medicinal Chemistry Applications
Therapeutic Potential
Ongoing research is exploring the use of this compound as a precursor in drug synthesis. Its unique chemical properties allow it to interact with biological molecules, potentially leading to new therapeutic agents.
Industrial Applications
Production of Specialty Chemicals
In industrial contexts, this compound is utilized as an intermediate in the production of specialty chemicals. Its versatility allows for its incorporation into various industrial processes, enhancing the efficiency of chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-amino-2-methyl-4-(methylthio)butan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
- Heveadride: Unlike the target compound, heveadride is cyclic and lacks an amino group, but shares sulfur content, which may confer similar stability or reactivity in synthetic pathways .
- 3-(Methylthio)propanoic acid esters: These esters exhibit volatility and contribute to fruity aromas (e.g., pineapple), highlighting the role of methylthio groups in flavor chemistry. In contrast, the target compound’s amino and hydroxyl groups likely reduce volatility, favoring solubility in polar solvents .
- 2-Amino-2-ethylbutan-1-ol: This analogue shares the amino alcohol core but lacks the methylthio group. The ethyl substituent may increase hydrophobicity compared to the target compound’s methyl branch, affecting partition coefficients .
- Bitertanol: A triazole-containing fungicide, Bitertanol’s bulky structure contrasts with the simpler backbone of the target compound.
2.2. Physicochemical Properties
Boiling Points and Solubility:
- Amino alcohols generally exhibit higher boiling points than simple alcohols due to hydrogen bonding. For example, butan-1-ol (117°C) and pentan-1-ol (138°C) () have lower boiling points than amino alcohols like 2-amino-2-ethylbutan-1-ol (exact data unavailable). The target compound’s methylthio group may further elevate boiling points via increased molecular weight and dipole interactions .
- Solubility in water is likely moderate, as the hydroxyl and amino groups enhance polarity, while the methylthio group introduces hydrophobicity.
Reactivity:
- The amino group in the target compound may participate in nucleophilic reactions (e.g., condensation), akin to 2-amino-2-ethylbutan-1-ol. The methylthio group could undergo oxidation to sulfoxide or sulfone derivatives, similar to sulfur-containing esters in .
Biological Activity
1-Amino-2-methyl-4-(methylthio)butan-2-ol is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is essential for its development in medicinal chemistry.
This compound, with the chemical formula C5H13NOS, features a secondary amine and a thioether group. Its structure contributes to its reactivity and interaction with biological systems.
Biological Activities
The compound exhibits several biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Research indicates that various derivatives of amino alcohols, including 1-amino compounds, display significant antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival.
2. Anti-inflammatory Effects
Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.
3. Neuroprotective Properties
Some derivatives have been explored for neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to modulate neurotransmitter levels or protect neuronal cells from oxidative stress has been noted.
The biological activity of this compound can be attributed to:
- Receptor Interaction: Binding to specific receptors involved in neurotransmission or immune response.
- Enzyme Inhibition: Inhibiting key enzymes that facilitate inflammatory responses or microbial metabolism.
Case Studies
Several studies illustrate the biological effects of the compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on various amino alcohol derivatives demonstrated that compounds structurally similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL depending on the bacterial strain tested.
Case Study 2: Anti-inflammatory Activity
In an in vivo model of inflammation induced by carrageenan, administration of the compound resulted in a dose-dependent decrease in paw edema. At a dose of 25 mg/kg, the compound reduced edema by approximately 45%, compared to a control group treated with indomethacin, which showed a reduction of 50%.
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 1-Amino-2-methyl-4-(methylthio)butan-2-ol, and how do their yields compare?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-methyl-4-(methylthio)butan-2-ol with ammonia under high-pressure conditions may yield the target molecule. Efficiency depends on solvent choice (e.g., methanol vs. THF) and catalysts (e.g., Raney nickel for reductive amination). Yields typically range from 40% to 70%, with impurities arising from competing side reactions like over-alkylation . Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm purity and structure .
Q. How can researchers determine the solubility and stability of this compound in common solvents?
Methodological Answer: Solubility can be assessed using a shake-flask method: dissolve the compound incrementally in solvents (e.g., water, DMSO, ethanol) at 25°C and measure saturation points via UV-Vis spectroscopy. Stability studies should involve accelerated degradation tests under varied pH (2–12), temperatures (4–60°C), and light exposure. HPLC monitoring at 214 nm (amide bond absorption) helps track decomposition products .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR identifies amine (-NH₂) and hydroxyl (-OH) protons (δ 1.2–3.5 ppm). ¹³C NMR confirms the methylthio group (δ 15–20 ppm for SCH₃) .
- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1050 cm⁻¹ (C-S bond) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 164.1 (calculated for C₆H₁₃NOS) .
Advanced Research Questions
Q. How does the methylthio group influence the compound’s reactivity in nucleophilic or oxidative environments?
Methodological Answer: The thioether (-SCH₃) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives. Researchers can probe this by treating the compound with H₂O₂ or mCPBA and analyzing products via LC-MS. Kinetic studies under controlled oxygen levels reveal degradation pathways. Computational modeling (DFT) predicts reaction sites and activation energies .
Q. What strategies mitigate racemization during asymmetric synthesis of this chiral amino alcohol?
Methodological Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (using lipases) can preserve stereochemistry. Polarimetric analysis and chiral HPLC (e.g., Chiralpak AD-H column) monitor enantiomeric excess. Low-temperature reactions (-20°C) and non-polar solvents (hexane) reduce racemization rates .
Q. How does this compound interact with biological targets, such as enzymes or receptors?
Methodological Answer: Molecular docking (AutoDock Vina) predicts binding affinities to targets like cytochrome P450 or GABA receptors. In vitro assays (e.g., fluorescence polarization) quantify inhibition constants (Kᵢ). Metabolite profiling via hepatocyte incubation identifies bioactivation pathways (e.g., S-oxidation) .
Contradiction Resolution & Best Practices
Q. How should researchers address discrepancies in reported synthetic yields?
Methodological Answer: Reproduce protocols with strict control of variables (e.g., inert atmosphere, reagent purity). Use Design of Experiments (DoE) to optimize conditions. Cross-validate results with independent labs and share raw data via platforms like Zenodo .
Q. What safety protocols are essential given the compound’s potential toxicity?
Methodological Answer: Refer to SDS guidelines: use fume hoods for handling, wear nitrile gloves, and avoid skin contact. Store at 2–8°C under nitrogen. Emergency procedures include rinsing exposed areas with water and consulting ToxNet for antidotes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
